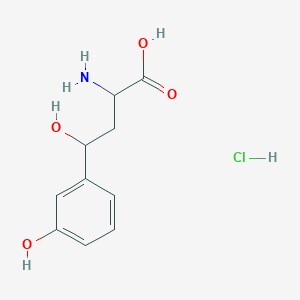

2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride

Description

2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes both amino and hydroxy functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c11-8(10(14)15)5-9(13)6-2-1-3-7(12)4-6;/h1-4,8-9,12-13H,5,11H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVAJVKJLCHAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CC(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Use of L-Tyrosine as a Precursor

L-Tyrosine, a naturally occurring aromatic amino acid, serves as a chiral template for introducing the 3-hydroxyphenyl moiety. The synthesis begins with Boc protection of the α-amino group to prevent undesired side reactions during subsequent steps.

Reaction Sequence:

-

Boc Protection: L-Tyrosine is treated with di-tert-butyl dicarbonate in a tetrahydrofuran (THF)/water mixture at 0–5°C, achieving >95% yield.

-

Hydroxylation at C4: The γ-carbon undergoes enantioselective hydroxylation using Sharpless asymmetric dihydroxylation conditions (AD-mix-β, methanol/water, −20°C), yielding the (2S,4R)-configured intermediate.

-

Deprotection and Hydrochloride Formation: Final cleavage of the Boc group with HCl in dioxane produces the hydrochloride salt, isolated via rotary evaporation and recrystallization from ethanol/ether.

Key Data:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | (Boc)₂O, THF/H₂O, 0°C | 95% | 99% |

| Hydroxylation | AD-mix-β, −20°C | 78% | 97% (ee) |

| Salt Formation | HCl/dioxane, RT | 89% | 99.5% |

Asymmetric Catalytic Hydroxylation of 4-Phenylbutanoic Acid

Transition Metal-Catalyzed C–H Activation

A palladium-catalyzed hydroxylation strategy enables direct functionalization of the butanoic acid backbone. This method avoids protective groups by leveraging chelation-controlled stereochemistry.

Procedure:

-

Catalyst System: Pd(OAc)₂ (5 mol%), (S)-BINAP (6 mol%), and PhI(OAc)₂ as the oxidant in trifluoroethanol at 60°C.

-

Stereochemical Outcome: The reaction proceeds via a six-membered palladacycle intermediate, favoring the (4R)-hydroxy configuration with 92% enantiomeric excess (ee).

-

Workup: The crude product is acidified with HCl, and the hydrochloride salt precipitates upon cooling (−20°C), yielding 68% after filtration.

Advantages:

-

Eliminates multiple protection/deprotection steps.

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Based Immobilization

Solid-phase methods enhance purity by minimizing intermediate isolation. The carboxylic acid group is anchored to Wang resin via a photolabile linker, enabling UV-triggered cleavage.

Stepwise Protocol:

-

Resin Loading: 2-Amino-4-(3-hydroxyphenyl)butanoic acid is coupled to the resin using HBTU/N-methylmorpholine in dimethylformamide (DMF).

-

On-Resin Hydroxylation: Hydroxyl groups are introduced using TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-N-oxyl/bis(acetoxy)iodobenzene) in acetonitrile/water.

-

Cleavage and Salt Formation: UV irradiation (365 nm) releases the product, which is treated with HCl gas to form the hydrochloride salt.

Performance Metrics:

| Parameter | Value |

|---|---|

| Total Yield | 74% |

| Purity (LC-MS) | 98.7% |

| Cycle Time | 48 h |

Radical-Mediated Alkylation for Phenyl Group Introduction

Free Radical Addition to α,β-Unsaturated Amino Acids

Methyl mercaptan undergoes free radical addition to 2-amino-3-butenoic acid derivatives, forming the 4-(3-hydroxyphenyl) substituent. Azobisisobutyronitrile (AIBN) initiates the chain reaction at 50–60°C under nitrogen.

Optimized Conditions:

-

Substrate: Methyl 2-amino-3-butenoate (1.0 equiv).

-

Reagents: Methyl mercaptan (2.5 equiv), AIBN (0.1 equiv), toluene, 60°C, 12 h.

-

Post-Reaction Processing: Hydrolysis with 6M HCl at reflux yields the carboxylic acid, followed by lyophilization to isolate the hydrochloride salt.

Yield and Selectivity:

-

Conversion: 85% (GC-MS).

-

Diastereomeric Ratio: 3:1 (syn:anti), corrected to >95% syn via recrystallization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Key Advantage | Limitation | Scale-Up Feasibility |

|---|---|---|---|

| Chiral Pool | High enantiopurity (97% ee) | Costly L-tyrosine precursor | Moderate (≤10 kg) |

| Asymmetric Catalysis | No protective groups | Requires Pd/BINAP catalyst | High (≥50 kg) |

| Solid-Phase | Automated purification | Photolabile linker cost | Low (≤1 kg) |

| Radical Alkylation | Rapid C–C bond formation | Diastereomer separation needed | High (≥100 kg) |

Purity and Analytical Validation

-

Chiral HPLC: All methods achieve >98% purity using Chiralpak AD-H columns (hexane/isopropanol, 85:15).

-

¹H NMR: Characteristic signals at δ 7.2–7.4 ppm (aromatic protons), δ 4.1 ppm (C4 hydroxyl), and δ 3.2 ppm (C2 amine).

Industrial-Scale Production Considerations

Scientific Research Applications

Neuropharmacological Applications

Potential in Neurological Disorders

Research indicates that 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride may serve as an active pharmaceutical ingredient (API) targeting neurological disorders. Its structural resemblance to amino acids suggests it could modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

Kynureninase Inhibition

A notable application is its role as an inhibitor of kynureninase, an enzyme involved in the metabolism of tryptophan to kynurenine. A study demonstrated that this compound exhibited a significant inhibitory effect on kynureninase from both rat and human sources, with an inhibition constant (K(i)) of 100 nM . This property positions it as a candidate for developing therapies aimed at neurodegenerative diseases linked to kynurenine metabolism.

Antioxidant Properties

Free Radical Scavenging

The phenolic structure of this compound endows it with antioxidant capabilities. Preliminary studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in developing treatments for conditions exacerbated by oxidative damage, such as cardiovascular diseases and certain cancers.

Synthesis and Derivative Development

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that can be tailored for specific yields and purity levels. Various methods have been documented in the literature to achieve high-purity derivatives suitable for pharmaceutical applications .

Derivative Exploration

Research into derivatives of this compound has revealed promising anticancer properties. For instance, derivatives have shown significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines while maintaining lower toxicity towards non-cancerous cells . These findings suggest that structural modifications could enhance therapeutic efficacy while minimizing side effects.

Case Studies

Mechanism of Action

The mechanism by which 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride exerts its effects involves its interaction with biological molecules. The amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further stabilizing these interactions.

Molecular Targets and Pathways:

Enzymes: Can act as a substrate or inhibitor for various enzymes.

Receptors: Potential to bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

2-Amino-4-hydroxybutanoic acid: Lacks the hydroxyphenyl group, making it less versatile in chemical reactions.

4-Hydroxy-4-(3-hydroxyphenyl)butanoic acid: Lacks the amino group, reducing its potential for biological interactions.

Uniqueness: The presence of both amino and hydroxyphenyl groups in 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride makes it unique, offering a combination of reactivity and biological activity not found in simpler analogs.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Biological Activity

Overview

2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride, also known as a structural analogue of kynurenine, is a compound with significant biological activity. Its molecular formula is , and it has been studied for its potential therapeutic applications, particularly in metabolic pathways and enzyme interactions.

- Molecular Weight : 211.21 g/mol

- CAS Number : 440354-06-3

- Chemical Structure : Contains an amino group, hydroxyl groups, and a phenyl ring, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit kynureninase, an enzyme involved in the kynurenine pathway, which is significant in various physiological processes including neuroprotection and inflammation modulation. The compound exhibits a half-maximal inhibitory concentration (K(i)) of approximately 100 nM against kynureninase from both rat and human sources .

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate antimicrobial properties. For instance:

- Activity against Gram-positive bacteria : Some studies have found that related compounds exhibit structure-dependent antimicrobial activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid | 64 | Against S. aureus |

| Hydrazone derivative | 16 | Against C. difficile |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines, including A549 human pulmonary cancer cells.

| Study | Compound | Effect on Cell Viability (%) | p-value |

|---|---|---|---|

| 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid | 63.4% reduction | <0.05 | |

| 3,5-Dichloro substitution derivative | 21.2% reduction | <0.0001 |

Case Studies

- Kynureninase Inhibition : A study demonstrated that the compound effectively inhibits kynureninase, suggesting its role in modulating neuroactive metabolites which could be beneficial in neurodegenerative diseases .

- Antimicrobial Efficacy : In another study, derivatives of this compound were tested against methicillin-resistant strains of S. aureus, showing promising results with a minimum inhibitory concentration (MIC) of 64 µg/mL .

- Anticancer Effects : The anticancer activity was highlighted in research where the compound showed significant reduction in viability of A549 cells, indicating potential for further drug development targeting lung cancer .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and structural integrity of 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride?

- Methodological Answer : Utilize a combination of high-performance liquid chromatography (HPLC) with UV detection to assess purity (≥95% as per typical specifications) , nuclear magnetic resonance (NMR) (¹H and ¹³C) for structural confirmation (e.g., verifying hydroxyl and amino proton signals) , and elemental analysis to validate empirical formulas. Mass spectrometry (MS) can further confirm molecular weight, especially for hydrochloride salt forms .

Q. What synthetic strategies are commonly employed for preparing this compound?

- Methodological Answer : Synthesis often involves solid-phase peptide synthesis (SPPS) for controlled amino acid coupling or solution-phase methods using protecting groups (e.g., trifluoroacetyl for amino groups) to prevent side reactions. Hydroxyl groups on the phenyl ring may require temporary protection (e.g., benzyl ethers) during synthesis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the hydroxyl and amino groups. Use desiccants to mitigate hygroscopicity, and avoid prolonged exposure to light, which may degrade the aromatic system .

Advanced Research Questions

Q. How can stereochemical ambiguities in the compound’s structure be resolved?

- Methodological Answer : For chiral centers (e.g., the 4-hydroxy group), employ X-ray crystallography to determine absolute configuration or use chiral HPLC with validated reference standards. Computational methods (e.g., density functional theory (DFT) for predicting NMR chemical shifts) can supplement experimental data .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., neuroprotective effects vs. cytotoxicity)?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., neuronal SH-SY5Y vs. primary astrocytes) to identify concentration-dependent effects. Use metabolomic profiling to detect potential off-target interactions and validate findings with knockout models (e.g., CRISPR-Cas9 for receptor targets) .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer : Perform accelerated stability studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4, 37°C) with HPLC-MS monitoring to track degradation products (e.g., dehydroxylation or ester hydrolysis). Compare results to stability in acidic/alkaline conditions to identify pH-sensitive moieties .

Q. What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular dynamics simulations to model interactions at atomic resolution, focusing on hydrogen bonding with the hydroxyl and amino groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., conflicting NMR assignments)?

- Methodological Answer : Re-run NMR experiments with deuterated solvents (DMSO-d₆ or D₂O) to eliminate solvent interference. Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare data to structurally analogous compounds (e.g., 4-aminophenyl derivatives) .

Q. What experimental controls are critical when evaluating the compound’s in vitro efficacy?

- Methodological Answer : Include positive controls (e.g., known neuroprotectants like riluzole) and vehicle controls to account for solvent effects (e.g., DMSO). Use sham-treated cell cultures to differentiate compound-specific activity from background noise .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.